molecular formula C19H16N2O2S B2732865 (E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide CAS No. 1706507-93-8

(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2732865
CAS RN: 1706507-93-8
M. Wt: 336.41
InChI Key: QCEUWCFUZMZDFE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide, also known as PBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBA is a small molecule that belongs to the family of acrylamides and has shown promising results in various studies as a potential drug candidate for the treatment of several diseases.

Scientific Research Applications

Synthetic Methodologies and Applications

  • Meta-Selective C-H Borylation : A study demonstrated the iridium-catalyzed meta-selective C-H borylation of benzamides and pyridines, utilizing newly designed ligands. This method emphasizes the precision in functionalizing aromatic compounds, which could be relevant for derivatives of pyridine and thiophene, potentially including compounds like "(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide" (Yang, Nakao, & Uemura, 2019).

  • Controlled Radical Polymerization : The controlled radical polymerization of acrylamide containing L-Phenylalanine moiety via RAFT illustrates the development of polymers with specific functionalities. This technique can be applied to synthesize polymers from acrylamide derivatives for targeted applications (Mori, Sutoh, & Endo, 2005).

  • Synthesis and Biological Activity : Research on the synthesis of various heterocyclic derivatives from 2-chloro-6-ethoxy-4-acetylpyridine revealed potential analgesic and antiparkinsonian activities. This underscores the therapeutic potential of pyridine and acrylamide derivatives in medicinal chemistry (Amr, Maigali, & Abdulla, 2008).

Relevance to Various Fields of Study

  • Photovoltaic Applications : A study on the molecular structure effect of pyridine-based surface ligand on the performance of P3HT:TiO2 hybrid solar cells illustrates the impact of modifying TiO2 with pyridine derivatives on enhancing power conversion efficiency. This highlights the relevance of pyridine and its derivatives in improving renewable energy technologies (Lin et al., 2013).

  • Histone Deacetylase Inhibition : The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor showcases the potential of pyridine derivatives in cancer therapy. This compound selectively inhibits specific HDACs, indicating the importance of structural specificity for therapeutic efficacy (Zhou et al., 2008).

  • Excited-State Intramolecular Proton Transfer : The study on 2-benzamido-3-(pyridin-2-yl)acrylic acid revealed the occurrence of excited-state intramolecular proton transfer, which is sensitive to solvent polarity. This phenomenon is significant for understanding the photophysical properties of related compounds and for designing molecules with specific optical behaviors (Guo, Chen, & Duan, 2012).

properties

IUPAC Name

(E)-N-[(3-pyridin-2-yloxyphenyl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-18(10-9-17-7-4-12-24-17)21-14-15-5-3-6-16(13-15)23-19-8-1-2-11-20-19/h1-13H,14H2,(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEUWCFUZMZDFE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.